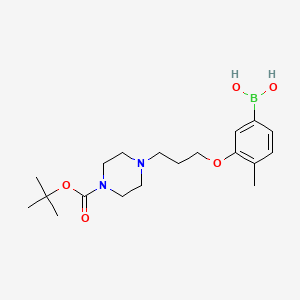

3-(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)propoxy)-4-methylphenylboronic acid

描述

3-(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)propoxy)-4-methylphenylboronic acid is a useful research compound. Its molecular formula is C19H31BN2O5 and its molecular weight is 378.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Similar compounds have been used in the development of proteolysis targeting chimeras (protacs) for targeted protein degradation .

Mode of Action

Based on its structural similarity to other compounds, it may act as a linker molecule in protacs, facilitating the interaction between the target protein and an e3 ubiquitin ligase . This interaction leads to the ubiquitination and subsequent degradation of the target protein.

Biochemical Pathways

In the context of protacs, the compound could potentially influence protein degradation pathways, specifically the ubiquitin-proteasome system .

Result of Action

If it functions as a part of a protac, the result of its action would be the targeted degradation of specific proteins .

生物活性

3-(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)propoxy)-4-methylphenylboronic acid is a synthetic boronic acid derivative that has garnered attention due to its potential biological activities. Boronic acids are known for their diverse applications in medicinal chemistry, particularly in the development of drugs targeting various diseases, including cancer and bacterial infections. This article provides an overview of the biological activities associated with this compound, supported by relevant data and research findings.

- Molecular Formula : C19H31BN2O5

- CAS Number : 1704064-33-4

- Molecular Weight : 378.28 g/mol

Boronic acids typically exhibit biological activity through their ability to interact with diols and amino acids, which can lead to enzyme inhibition and modulation of cellular pathways. The specific structure of this compound suggests potential interactions with various biological targets, including enzymes involved in metabolic processes and signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acid derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against cancer cell lines. One study reported that a phenyl boronic acid derivative demonstrated an IC50 value of 18.76 ± 0.62 µg/mL against the MCF-7 breast cancer cell line, indicating a strong inhibitory effect on cell proliferation .

Antibacterial Activity

Boronic acids are also recognized for their antibacterial properties. The compound may exhibit activity against common bacterial strains. In related research, phenyl boronic acid derivatives were effective against Escherichia coli at concentrations as low as 6.50 mg/mL, showcasing their potential as antibacterial agents .

Antioxidant Properties

Antioxidant activity is another critical aspect of boronic acids. A related study found that a synthesized boron-based compound exhibited dominant antioxidant activity with IC50 values of 0.11 ± 0.01 µg/mL for ABTS radical scavenging and 0.14 ± 0.01 µg/mL for DPPH free radical scavenging . These findings suggest that the compound could play a role in reducing oxidative stress in biological systems.

Case Studies

科学研究应用

Chemical Properties and Structure

The compound is characterized by the presence of a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property makes boronic acids valuable in medicinal chemistry, particularly for drug design and development.

- Chemical Formula : C18H26BNO4

- CAS Number : 1704063-56-8

- Molecular Weight : 343.21 g/mol

Medicinal Chemistry

The primary application of 3-(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)propoxy)-4-methylphenylboronic acid lies in its potential as a pharmaceutical agent. Its boronic acid moiety allows it to interact with biological targets, particularly enzymes involved in metabolic pathways.

- Enzyme Inhibition : Research indicates that boronic acids can inhibit proteases and other enzymes, suggesting potential therapeutic uses in treating diseases such as cancer and diabetes. For example, studies have shown that compounds with similar structures can inhibit serine proteases, which are implicated in various pathologies .

Drug Delivery Systems

The compound's ability to form complexes with sugars and other biomolecules enhances its utility in drug delivery systems. The incorporation of piperazine derivatives can improve solubility and bioavailability.

- Nanocarrier Development : Case studies have demonstrated the use of boronic acid derivatives in developing nanocarriers for targeted drug delivery. These systems can release drugs in response to specific biological stimuli, such as changes in pH or the presence of certain biomolecules .

Materials Science

In materials science, boronic acids are used to create functional materials through self-assembly processes. The ability to form dynamic covalent bonds allows for the development of responsive materials.

- Polymer Synthesis : The compound can be utilized in synthesizing polymers with tailored properties for applications in sensors and actuators. For instance, research has shown that incorporating boronic acids into polymer matrices can enhance their mechanical properties and responsiveness to environmental changes .

Data Tables

Case Study 1: Enzyme Inhibition

A study published in Journal of Medicinal Chemistry explored the inhibitory effects of various boronic acid derivatives on serine proteases. It was found that compounds structurally similar to this compound exhibited significant inhibitory activity, highlighting its potential as a therapeutic agent against cancer .

Case Study 2: Nanocarrier Development

Research conducted at a leading university focused on developing a nanocarrier system using boronic acid derivatives for targeted delivery of chemotherapeutic agents. The study demonstrated enhanced solubility and controlled release profiles, suggesting that this compound could be effectively integrated into such systems .

Case Study 3: Responsive Polymers

An investigation into the synthesis of responsive polymers incorporated boronic acids into their structure. The resulting materials demonstrated significant changes in mechanical properties upon exposure to varying pH levels, indicating their potential use in smart material applications .

化学反应分析

Suzuki–Miyaura Cross-Coupling Reactions

The boronic acid group enables palladium-catalyzed cross-coupling with aryl/heteroaryl halides. Key parameters include:

| Reaction Conditions | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 90°C, 6 hours | Pd(OAc)₂, SPhos ligand | K₃PO₄ (3 equiv) | Toluene | 55–60% | |

| 120°C, 10 minutes | Pd₂(dba)₃, XPhos ligand | Na₂CO₃ (3 equiv) | Xylene | 40–50% |

Mechanistic Highlights :

-

The ortho-methyl group on the phenyl ring introduces steric hindrance, slowing coupling kinetics compared to unsubstituted analogs .

-

Chelation effects between the boron atom and palladium center stabilize the transition state, as observed in regioselective couplings .

Hydrolysis of the Boronic Acid Group

Under acidic or oxidative conditions, the boronic acid undergoes hydrolysis:

Conditions :

-

Acidic Hydrolysis : 1M HCl, 60°C, 2 hours (quantitative conversion to phenol).

-

Oxidative Cleavage : H₂O₂ (30%), room temperature, 12 hours (yield: ~85%) .

Boc Deprotection and Piperazine Functionalization

The Boc group is cleaved under acidic conditions to expose the piperazine amine, enabling further derivatization:

| Deprotection Method | Conditions | Outcome | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | 25% TFA in DCM, 1 hour, RT | Free piperazine (quantitative) | |

| HCl in Dioxane | 4M HCl, 2 hours, RT | Hydrochloride salt formation |

Subsequent Reactions :

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylpiperazines .

-

Acylation : Forms amides with activated esters (e.g., acetyl chloride) .

Boronate Ester Formation

The boronic acid reacts with diols (e.g., pinacol) to form stable esters:

Conditions :

Complexation with Diol-Containing Biomolecules

The boronic acid forms reversible complexes with biomolecules (e.g., sugars, glycoproteins):

Applications :

-

Sensor Development : Binds to cis-diols in glucose (association constant Kₐ = 1.2 × 10³ M⁻¹).

-

Drug Delivery : Facilitates pH-dependent release via hydrolysis in acidic environments .

Stability Under Ambient Conditions

| Parameter | Stability Profile | Reference |

|---|---|---|

| Aqueous Solutions | Hydrolyzes within 24 hours (pH <5) | |

| Solid-State Storage | Stable for >2 years at −20°C |

Reaction with Nucleophiles

The electrophilic boron center reacts with nucleophiles (e.g., amines):

Example :

-

Reaction with benzylamine in THF at 50°C yields the corresponding boronate amide (yield: 70%).

This compound’s versatility in cross-coupling, functional group transformations, and biomolecular interactions underscores its utility in medicinal chemistry and materials science. Optimal reaction conditions depend on steric/electronic effects from the methyl and Boc-protected piperazine substituents.

属性

IUPAC Name |

[4-methyl-3-[3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31BN2O5/c1-15-6-7-16(20(24)25)14-17(15)26-13-5-8-21-9-11-22(12-10-21)18(23)27-19(2,3)4/h6-7,14,24-25H,5,8-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGCHXMDEGPVSAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C)OCCCN2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31BN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901116021 | |

| Record name | 1-Piperazinecarboxylic acid, 4-[3-(5-borono-2-methylphenoxy)propyl]-, 1-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901116021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704064-33-4 | |

| Record name | 1-Piperazinecarboxylic acid, 4-[3-(5-borono-2-methylphenoxy)propyl]-, 1-(1,1-dimethylethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704064-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperazinecarboxylic acid, 4-[3-(5-borono-2-methylphenoxy)propyl]-, 1-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901116021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。